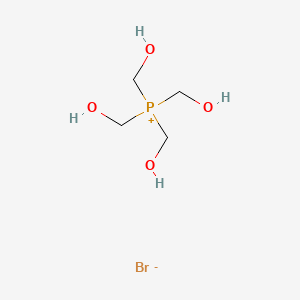
Tetrakis(hydroxymethyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(hydroxymethyl)phosphonium bromide is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Br. It is a white, water-soluble salt that has significant applications in various industries, including textiles, water treatment, and biocides. This compound is known for its ability to act as a flame retardant and a microbiocide, making it valuable in both industrial and environmental contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium bromide can be synthesized by treating phosphine with formaldehyde in the presence of hydrobromic acid. The reaction proceeds as follows:
[ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HBr} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Br} ]
The reaction is typically carried out at room temperature, and the product is obtained in high yield. The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, which is typical for phosphonium salts.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphine gas is bubbled through a solution of formaldehyde and hydrobromic acid. The reaction is carefully controlled to ensure complete absorption of phosphine and to maximize yield. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Tetrakis(hydroxymethyl)phosphonium bromide can undergo oxidation to form phosphine oxide derivatives.
Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Tris(hydroxymethyl)phosphine.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Tetrakis(hydroxymethyl)phosphonium bromide is used as a reducing agent and stabilizing ligand in the synthesis of noble metal nanoparticles and bi-/tri-metallic nanoalloys
Biology
In biological research, this compound is used to crosslink proteins and other biomolecules. It is particularly useful in the preparation of hydrogels for drug delivery and tissue engineering applications.
Medicine
This compound has been explored for its antimicrobial properties. It is used as a biocide in water treatment systems to control microbial growth and prevent biofouling.
Industry
In the textile industry, it is used as a flame retardant and crease-resistant finish for cotton and other cellulosic fabrics. It is also used in the leather industry as a tanning agent.
Mécanisme D'action
The antimicrobial activity of tetrakis(hydroxymethyl)phosphonium bromide is primarily due to its ability to disrupt microbial cell membranes. The larger radius of the phosphorus atom increases its polarization, leading to electrostatic interactions with negatively charged microbial cells. This results in the disruption of cell membranes and eventual cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but uses chloride instead of bromide.
Tris(hydroxymethyl)phosphine: A related compound with one less hydroxymethyl group.
Tetramethylphosphonium bromide: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
Tetrakis(hydroxymethyl)phosphonium bromide is unique due to its high solubility in water and its ability to act as both a reducing agent and a stabilizing ligand. Its antimicrobial properties and applications in various industries make it a versatile and valuable compound.
Propriétés
Numéro CAS |
5940-69-2 |
|---|---|
Formule moléculaire |
C4H12BrO4P |
Poids moléculaire |
235.01 g/mol |
Nom IUPAC |
tetrakis(hydroxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |
Clé InChI |
XAAGVNUUSJZVIC-UHFFFAOYSA-M |
SMILES canonique |
C(O)[P+](CO)(CO)CO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




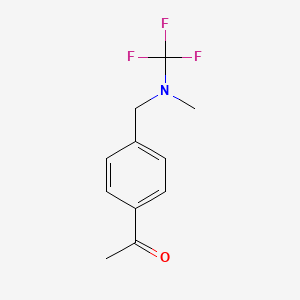
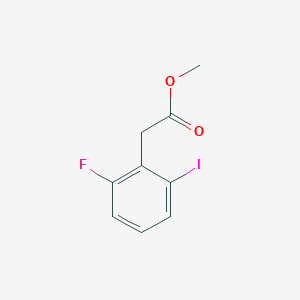
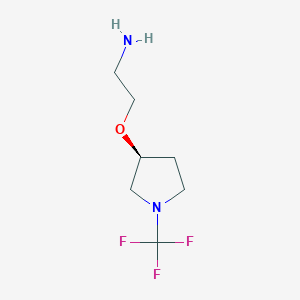
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
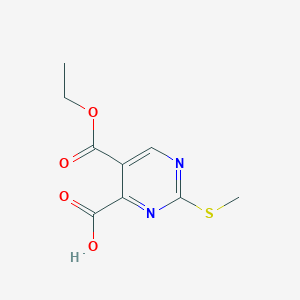

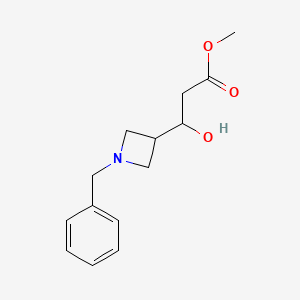
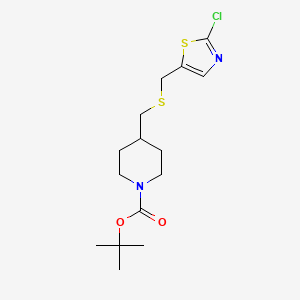
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)

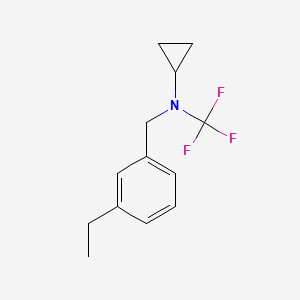
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
